3-Hydroxy-6-methylpicolinic acid
Overview
Description
3-Hydroxy-6-methylpicolinic acid is an organic compound with the molecular formula C7H7NO3. It is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the third position and a methyl group at the sixth position on the pyridine ring. This compound is known for its significance in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-methylpicolinic acid typically involves the hydroxylation of 6-methylpicolinic acid. One common method includes the reaction of 6-methylpicolinic acid with a suitable oxidizing agent under controlled conditions to introduce the hydroxyl group at the third position .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of oxidizing agents, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-6-methylpicolinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or alkylating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Hydroxy-6-methylpicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in various biochemical pathways and its potential as a biomarker.
Medicine: Research explores its potential therapeutic effects and its use in drug development.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-methylpicolinic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- 3-Hydroxy-2-methylpicolinic acid
- 6-Hydroxy-3-methylpicolinic acid
- 3-Methoxy-6-methylpicolinic acid
Comparison: Compared to its analogs, 3-Hydroxy-6-methylpicolinic acid is unique due to the specific positioning of the hydroxyl and methyl groups, which influence its chemical reactivity and biological activity. This unique structure allows it to participate in distinct reactions and exhibit specific biological effects .
Properties
IUPAC Name |
3-hydroxy-6-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-3-5(9)6(8-4)7(10)11/h2-3,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQXFPODUKYDSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00488223 | |
Record name | 3-Hydroxy-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00488223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14162-88-0 | |
Record name | 3-Hydroxy-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00488223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.